molecular formula C11H17ClN2O3 B2655857 rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans CAS No. 2031242-63-2

rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans

Cat. No.: B2655857
CAS No.: 2031242-63-2
M. Wt: 260.72
InChI Key: GCJPZLKDQDCXFK-VTLYIQCISA-N
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Description

rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans: is a synthetic organic compound that belongs to the class of oxane carboxylic acids. This compound is characterized by the presence of an imidazole ring and an oxane ring, which are significant in various chemical and biological applications. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Oxane Ring Formation: The oxane ring can be formed through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Coupling Reaction: The imidazole and oxane rings are then coupled through a suitable linker, often involving esterification or amidation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxane ring, potentially leading to the opening of the ring structure.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are commonly used.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Potential ring-opened products.

    Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The imidazole ring is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, possibly as an antimicrobial or antifungal agent.

Industry

    Material Science: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans would depend on its specific application. For example, if used as an enzyme inhibitor, the imidazole ring could interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The oxane ring could provide structural stability and influence the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)ethanol: Similar imidazole structure but lacks the oxane ring.

    Oxane-3-carboxylic acid: Contains the oxane ring but lacks the imidazole moiety.

Uniqueness

The combination of the imidazole and oxane rings in rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans provides unique chemical properties that are not found in simpler analogs. This dual functionality can lead to diverse applications in various fields, making it a compound of interest for further research and development.

Properties

IUPAC Name

(2R,3R)-2-(1-ethylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-2-13-6-5-12-10(13)9-8(11(14)15)4-3-7-16-9;/h5-6,8-9H,2-4,7H2,1H3,(H,14,15);1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJPZLKDQDCXFK-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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